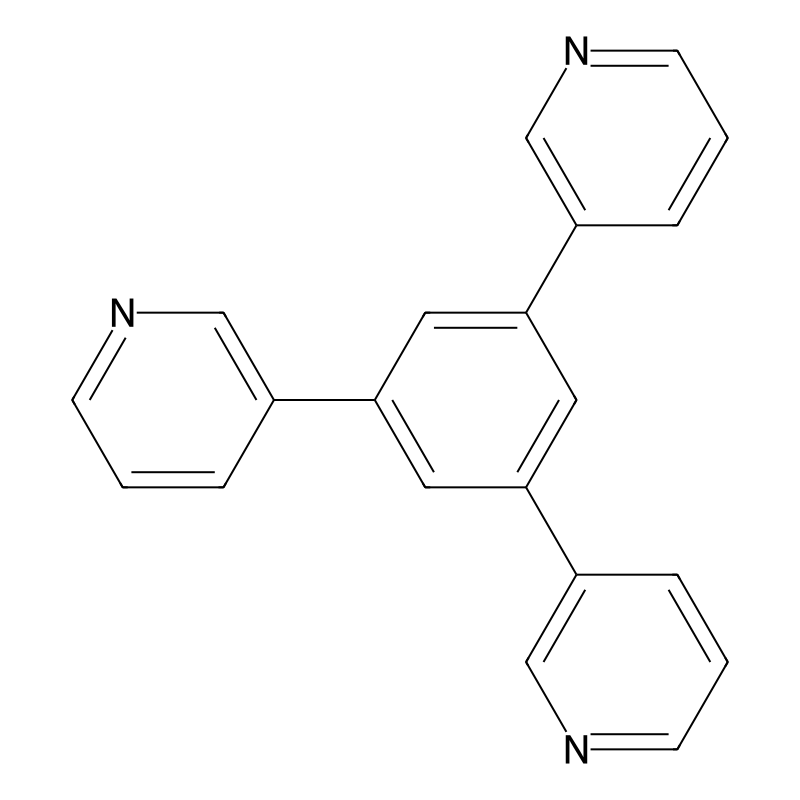1,3,5-Tri(pyridin-3-yl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Electronic Devices
Luminescent Materials
Coordination Chemistry
Fluorescent Dyes for Sensing and Imaging Applications
Specific Scientific Field: This application is in the field of Chemistry, specifically Fluorescence Spectroscopy .
Application Summary: 1,3,5-Tri(pyridin-3-yl)benzene can be employed as a component in the synthesis of luminescent materials, including fluorescent dyes for sensing and imaging applications .
Methods of Application: This compound can be used as a building block in the active layer of Organic Photovoltaics (OPV) devices .
Results or Outcomes: The use of this compound in the synthesis of fluorescent dyes has contributed to advancements in sensing and imaging applications .
Synthesis of Luminescent Materials
Specific Scientific Field: This application falls under the field of Material Science and Engineering, specifically in the subfield of Luminescent Materials .
Application Summary: 1,3,5-Tri(pyridin-3-yl)benzene can be employed as a component in the synthesis of luminescent materials, including organic light-emitting diodes (OLEDs) or fluorescent dyes for sensing and imaging applications .
Methods of Application: This compound can be used as a building block or donor material in the active layer of Organic Photovoltaics (OPV) devices .
Results or Outcomes: The use of this compound in the synthesis of luminescent materials has contributed to advancements in sensing and imaging applications .
Organic Synthesis for Coordination Chemistry and Coordination Polymers
Specific Scientific Field: This application is in the field of Chemistry, specifically Organic Synthesis .
1,3,5-Tri(pyridin-3-yl)benzene is an organic compound characterized by its molecular formula C21H15N3. It consists of a central benzene ring symmetrically substituted with three pyridine rings at the 1, 3, and 5 positions. This unique arrangement contributes to its stability and potential applications in various fields, including materials science and coordination chemistry. The compound is recognized for its ability to act as a coordinating ligand, forming complexes with transition metal ions, which enhances its utility in synthetic and catalytic processes.
In OLEDs, TmPyPB's role as an ETL is attributed to its ability to efficiently transport electrons from the electron injection layer to the emissive layer. The conjugated structure facilitates electron movement, while the pyridyl groups help align the energy levels between the ETL and the emissive layer. As an HBL in OPVs, TmPyPB hinders the movement of holes (positively charged carriers) from the active layer to the anode, improving device efficiency [].
- Oxidation: This reaction can be facilitated by potassium permanganate in an aqueous solution at room temperature, leading to oxidized derivatives of the pyridine rings.
- Reduction: Sodium borohydride can be used in methanol at room temperature to yield reduced derivatives of the pyridine rings.
- Substitution: Halogenating agents such as N-bromosuccinimide can be employed in organic solvents at elevated temperatures to produce halogenated derivatives of the benzene ring.
While specific biological activities of 1,3,5-Tri(pyridin-3-yl)benzene are not extensively documented, compounds with similar structures often exhibit significant biological properties. Its role as a coordinating ligand suggests potential applications in drug design and delivery systems. The interaction of this compound with biological molecules may lead to novel therapeutic agents.
The synthesis of 1,3,5-Tri(pyridin-3-yl)benzene can be achieved through several methods:
- Suzuki Coupling Reaction: A common method involves the reaction of 1,3,5-tribromobenzene with pyridine in the presence of a palladium catalyst. This reaction typically occurs in tetrahydrofuran at 80°C over a period of 24 hours.
- Industrial Production: For large-scale production, similar synthetic routes are employed but optimized for higher yields and purity. Continuous flow reactors and automated systems are often utilized to enhance efficiency .
The applications of 1,3,5-Tri(pyridin-3-yl)benzene span various fields:
- Materials Science: Its ability to form coordination complexes makes it valuable in the development of new materials.
- Catalysis: The compound's properties as a ligand facilitate catalytic reactions involving transition metals.
- Nanotechnology: It is also explored for use in nanomaterials synthesis due to its structural characteristics .
Interaction studies involving 1,3,5-Tri(pyridin-3-yl)benzene primarily focus on its coordination chemistry. The compound's ability to form stable complexes with various transition metals allows researchers to investigate its potential as a ligand in catalysis and material synthesis. These studies contribute to understanding how structural variations affect interaction strength and selectivity.
Similar Compounds: Comparison
Several compounds share structural similarities with 1,3,5-Tri(pyridin-3-yl)benzene:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3,5-Tris(4-pyridyl)benzene | Pyridine rings substituted at the 4-position | Different electronic properties due to substitution |
| 1,3,5-Tris(3-pyridyl)benzene | Pyridine rings substituted at the 3-position | Isomeric variation affecting coordination behavior |
| 1,3,5-Tris(4-pyridylethynyl)benzene | Ethynyl linkers between benzene and pyridine rings | Enhanced electronic properties due to ethynyl groups |
The uniqueness of 1,3,5-Tri(pyridin-3-yl)benzene lies in its symmetrical structure and specific positioning of the pyridine rings. This configuration not only contributes to its stability but also enhances its versatility in forming coordination complexes compared to its isomers .








